molecular formula C22H14Cl2N4O4S2 B11522868 3,4-dichloro-N-[2-({2-[(4-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide

3,4-dichloro-N-[2-({2-[(4-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide

Cat. No.: B11522868
M. Wt: 533.4 g/mol
InChI Key: CFTOMMPTUIMHKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dichloro-N-[2-({2-[(4-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with dichloro and nitrophenyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[2-({2-[(4-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the benzothiazole derivative with a thiol compound, often in the presence of a base such as sodium hydroxide.

    Attachment of the 4-Nitrophenyl Group: The 4-nitrophenyl group is introduced through a nucleophilic substitution reaction, where the nitrophenylamine reacts with an activated ester or acid chloride.

    Final Coupling Reaction: The final step involves coupling the intermediate with 3,4-dichlorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The dichloro groups on the benzamide core can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[2-({2-[(4-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-N-(4-((2,4-dichlorobenzoyl)amino)-3-nitrophenyl)benzamide
  • 2,4-Dichloro-N-(2-((2,4-dichlorobenzoyl)amino)-4-nitrophenyl)benzamide

Uniqueness

Compared to similar compounds, 3,4-dichloro-N-[2-({2-[(4-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide features a unique combination of functional groups that may confer distinct reactivity and biological activity. The presence of both the benzothiazole and nitrophenyl groups, along with the dichloro substitution, makes it a compound of interest for further research and development.

Properties

Molecular Formula

C22H14Cl2N4O4S2

Molecular Weight

533.4 g/mol

IUPAC Name

3,4-dichloro-N-[2-[2-(4-nitroanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide

InChI

InChI=1S/C22H14Cl2N4O4S2/c23-16-7-1-12(9-17(16)24)21(30)26-14-4-8-18-19(10-14)34-22(27-18)33-11-20(29)25-13-2-5-15(6-3-13)28(31)32/h1-10H,11H2,(H,25,29)(H,26,30)

InChI Key

CFTOMMPTUIMHKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC(=C(C=C4)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.